4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
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Overview
Description
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.
Scientific Research Applications
- Anti-Inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound. It can play an important role in regulating central inflammation and controlling brain inflammation processes .
- Antiparasitic Activity : Analogues of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline have been investigated for their antiparasitic properties .
- Spectroelectrochemical Properties : The compound’s spectroelectrochemical behavior has been studied. Its electronic transitions and redox properties are of interest for applications in organic electronics and sensors .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline are currently unknown. The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Mode of Action
The mode of action of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline The compound may interact with its targets through a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The specifics of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline Compounds with a trifluoromethyl group have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . The downstream effects of these pathways are still under investigation.
properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NS/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIWQVHKDHTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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